molecular formula C30H23N3O4S B12036468 N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12036468
M. Wt: 521.6 g/mol
InChI Key: OYWPDGSGYNLKDX-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that features a dibenzofuran moiety, a quinazolinone structure, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized via cyclization reactions involving phenolic compounds.

    Quinazolinone Synthesis: The quinazolinone structure is often prepared through the condensation of anthranilic acid derivatives with amines.

    Thioacetamide Linkage: The final step involves coupling the dibenzofuran and quinazolinone intermediates via a thioacetamide linkage, typically using reagents like thionyl chloride or phosphorus pentasulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions may target the quinazolinone carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, it may be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or physical properties compared to its analogs.

Properties

Molecular Formula

C30H23N3O4S

Molecular Weight

521.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C30H23N3O4S/c1-18-11-13-19(14-12-18)33-29(35)21-8-3-5-9-23(21)32-30(33)38-17-28(34)31-24-16-26-22(15-27(24)36-2)20-7-4-6-10-25(20)37-26/h3-16H,17H2,1-2H3,(H,31,34)

InChI Key

OYWPDGSGYNLKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC

Origin of Product

United States

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